molecular formula C7H5N3O2S B119080 2-Nitro-4-thiocyanatoaniline CAS No. 54029-45-7

2-Nitro-4-thiocyanatoaniline

Cat. No. B119080
CAS RN: 54029-45-7
M. Wt: 195.2 g/mol
InChI Key: QUWHIBBGKKRYFW-UHFFFAOYSA-N
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Patent
US04076828

Procedure details

To a well-stirred mixture of 108 g of o-nitroaniline and 128 g of ammonium thiocyanate in 400 ml of acetic acid there is added dropwise a solution of 128 g of bromine in 160 ml of acetic acid below 20° C. The mixture is stirred for 4 hours at room temperature and then poured into 4 liters of water. The resulting solid is filtered off and crystallized from ethanol to yield 86.7 g, m.p. 111°-114° C.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2].[S-:11][C:12]#[N:13].[NH4+].BrBr.O>C(O)(=O)C>[N+:1]([C:4]1[CH:10]=[C:9]([S:11][C:12]#[N:13])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1
Name
Quantity
128 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
128 g
Type
reactant
Smiles
BrBr
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
4 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to yield 86.7 g, m.p. 111°-114° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)SC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.